PARP1/ATR Dual Inhibition vs. Niraparib + AZD6738 Combination in Breast Cancer Cells
A derivative of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold, compound 38a, was directly compared against a clinically relevant combination of the PARP inhibitor Niraparib and the ATR inhibitor AZD6738. 38a demonstrated superior anti-tumor activity in vitro, suggesting that a single molecule based on this core scaffold can outperform a two-drug cocktail in specific contexts [1].
| Evidence Dimension | Antitumor Activity in MDA-MB-468 Cells |
|---|---|
| Target Compound Data | Compound 38a IC50 = 0.01 μM |
| Comparator Or Baseline | Niraparib + AZD6738 combination (data not numerically specified in abstract but stated as outperformed) |
| Quantified Difference | 38a IC50 of 0.01 μM; outperformed combination. |
| Conditions | MDA-MB-468 breast cancer cell line; in vitro assay. |
Why This Matters
This demonstrates that the scaffold enables the design of single-agent dual inhibitors with potent cellular activity that can surpass a combination of two separate clinical-stage agents, offering potential advantages in formulation and pharmacokinetics.
- [1] He, M.-L. et al. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. J Enzyme Inhib Med Chem. 2026, 41, 41693691. View Source
